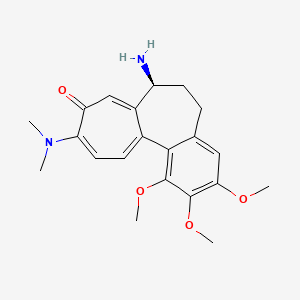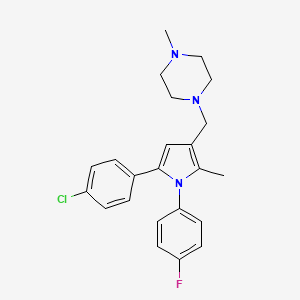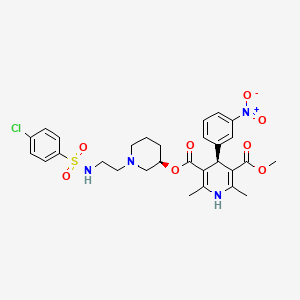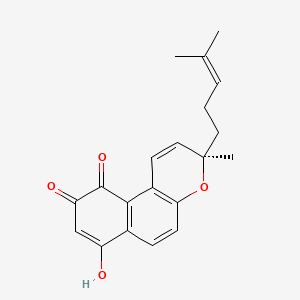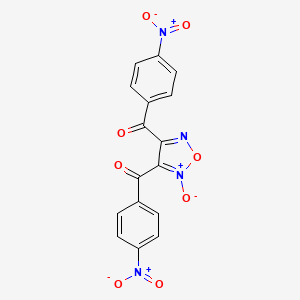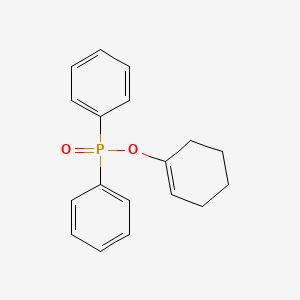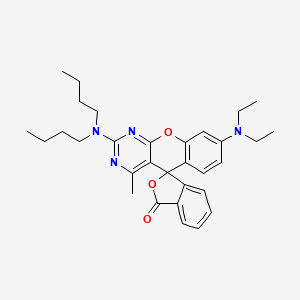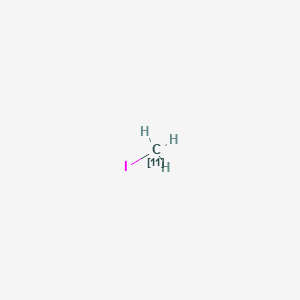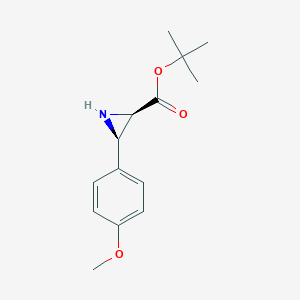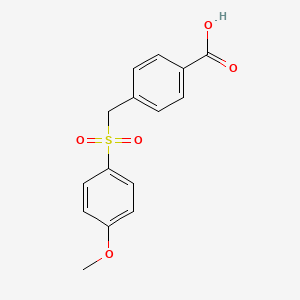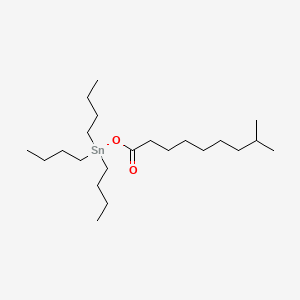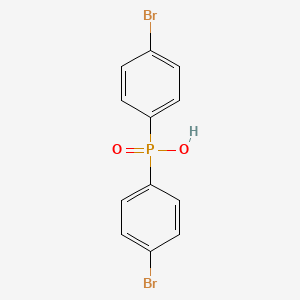
Phosphinic acid, bis(p-bromophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, bis(p-bromophenyl)- is an organophosphorus compound characterized by the presence of two bromophenyl groups attached to a phosphinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinic acid, bis(p-bromophenyl)- can be synthesized through several methods. One common approach involves the reaction of p-bromophenylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of phosphinic acid, bis(p-bromophenyl)- often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for specific applications.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, bis(p-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The bromine atoms in the p-bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids and related oxidized compounds.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acids depending on the nucleophile used.
Scientific Research Applications
Phosphinic acid, bis(p-bromophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of phosphinic acid, bis(p-bromophenyl)- involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl groups and the phosphinic acid moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Phosphinic acid, bis(p-chlorophenyl)-: Similar structure but with chlorine atoms instead of bromine.
Phosphinic acid, bis(p-fluorophenyl)-: Contains fluorine atoms in place of bromine.
Phosphinic acid, bis(p-methylphenyl)-: Features methyl groups instead of bromine.
Uniqueness
Phosphinic acid, bis(p-bromophenyl)- is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and properties compared to its analogs. The bromine atoms can participate in specific reactions that are not possible with other halogens or substituents, making this compound valuable for certain applications.
Properties
CAS No. |
109817-44-9 |
|---|---|
Molecular Formula |
C12H9Br2O2P |
Molecular Weight |
375.98 g/mol |
IUPAC Name |
bis(4-bromophenyl)phosphinic acid |
InChI |
InChI=1S/C12H9Br2O2P/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,(H,15,16) |
InChI Key |
DICGTKQQTWOBPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1P(=O)(C2=CC=C(C=C2)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


